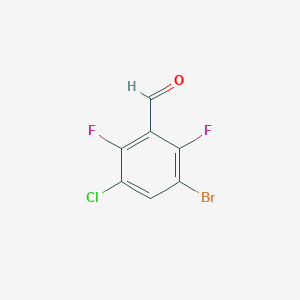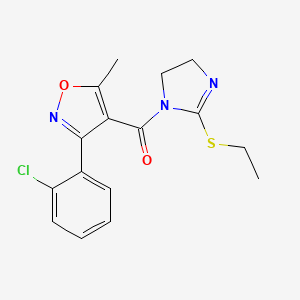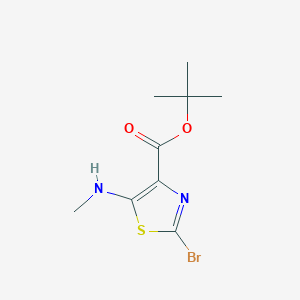![molecular formula C16H25ClN2O2S B2393650 N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride CAS No. 2418668-17-2](/img/structure/B2393650.png)
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is a chemical compound with the molecular formula C16H24N2O2S·HClThis compound is characterized by the presence of an aminooxan ring, a methylphenyl group, and a sulfanylpropanamide moiety, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminooxan Ring: The aminooxan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methylphenyl halide reacts with the intermediate compound.
Formation of the Sulfanylpropanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Functionalized derivatives with different substituents on the aminooxan ring or methylphenyl group.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
作用機序
The mechanism of action of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
類似化合物との比較
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopent-1-en-1-yl)benzamide;hydrochloride: Similar in structure but with a different aromatic substituent, leading to variations in chemical reactivity and biological activity.
4-Aminocoumarin Derivatives: These compounds share the amino group but have a coumarin scaffold, resulting in different applications and properties.
The unique combination of the aminooxan ring, methylphenyl group, and sulfanylpropanamide moiety in this compound contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-12-3-5-14(6-4-12)21-13(2)15(19)18-11-16(17)7-9-20-10-8-16;/h3-6,13H,7-11,17H2,1-2H3,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIVMESWSNZLQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2(CCOCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
![N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2393570.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)


![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)
![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)


![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B2393589.png)

